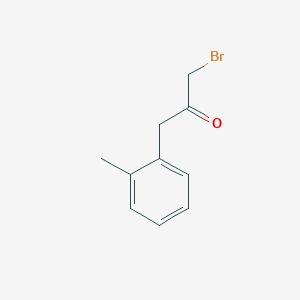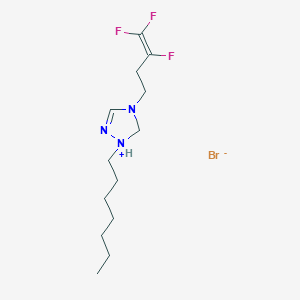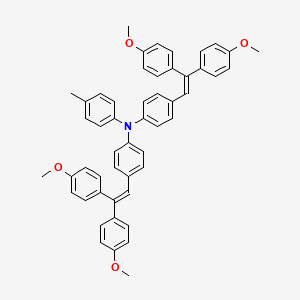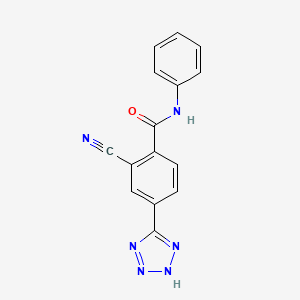![molecular formula C12H15NO B12519877 [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol CAS No. 652539-03-2](/img/structure/B12519877.png)
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol is a chiral compound with a unique structure that includes a tetrahydropyridine ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where a catalyst such as palladium on carbon is used to facilitate the reduction. The process is scaled up to produce large quantities of the compound, ensuring consistency and purity through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares a similar tetrahydropyridine structure and is studied for its antidepressant effects.
(2R,6R)-Hydroxymethylpyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and potential applications make it a valuable subject of study for chemists, biologists, and medical researchers alike
Propriétés
Numéro CAS |
652539-03-2 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
[(2R,6R)-2-phenyl-1,2,3,6-tetrahydropyridin-6-yl]methanol |
InChI |
InChI=1S/C12H15NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-7,11-14H,8-9H2/t11-,12-/m1/s1 |
Clé InChI |
GNRGOLKGDVGNNU-VXGBXAGGSA-N |
SMILES isomérique |
C1C=C[C@@H](N[C@H]1C2=CC=CC=C2)CO |
SMILES canonique |
C1C=CC(NC1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)



![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)

![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)


![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
